molecular formula C17H34O11Si B040394 2-(Trimethylsilyl)ethyl lactoside CAS No. 115969-51-2

2-(Trimethylsilyl)ethyl lactoside

Cat. No. B040394
M. Wt: 442.5 g/mol
InChI Key: DMXYNFDSPMSNLS-BCKJCLKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trimethylsilyl)ethyl lactoside is a compound that has been widely used in scientific research due to its unique chemical properties. This compound is a derivative of lactose and has a trimethylsilyl group attached to its ethyl chain. The trimethylsilyl group is an important functional group that imparts unique properties to the compound, making it useful in various scientific applications.

Mechanism Of Action

The mechanism of action of 2-(Trimethylsilyl)ethyl lactoside is not fully understood, but it is believed to involve the interaction of the compound with enzymes that are involved in glycosylation. The trimethylsilyl group on the compound is thought to enhance its stability and make it more resistant to degradation by enzymes.

Biochemical And Physiological Effects

2-(Trimethylsilyl)ethyl lactoside has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of glycosidases, which are enzymes that break down glycosides. This compound has also been shown to enhance the stability of glycosides and to improve their solubility in water.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-(Trimethylsilyl)ethyl lactoside in lab experiments is its stability and resistance to degradation by enzymes. This compound is also easy to synthesize and purify, making it a convenient reagent for various scientific applications. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

There are several future directions for the use of 2-(Trimethylsilyl)ethyl lactoside in scientific research. One potential application is in the development of new glycosylation methods that can be used to synthesize complex glycosides. This compound can also be used to study the role of glycosylation in various biological processes, such as protein folding and cell signaling. Additionally, the use of 2-(Trimethylsilyl)ethyl lactoside in drug development and delivery systems is an area of active research.

Synthesis Methods

The synthesis of 2-(Trimethylsilyl)ethyl lactoside involves the reaction of lactose with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction leads to the formation of the desired compound, which can be purified by column chromatography or other suitable methods.

Scientific Research Applications

2-(Trimethylsilyl)ethyl lactoside has been used in various scientific research applications, including the study of glycosylation and carbohydrate chemistry. Glycosylation is a crucial process that involves the attachment of sugar molecules to proteins and lipids, and it plays a vital role in various biological processes. This compound has been used to study the glycosylation of proteins and to develop new methods for the synthesis of glycosides.

properties

CAS RN

115969-51-2

Product Name

2-(Trimethylsilyl)ethyl lactoside

Molecular Formula

C17H34O11Si

Molecular Weight

442.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-trimethylsilylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C17H34O11Si/c1-29(2,3)5-4-25-16-14(24)12(22)15(9(7-19)27-16)28-17-13(23)11(21)10(20)8(6-18)26-17/h8-24H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-,16-,17+/m1/s1

InChI Key

DMXYNFDSPMSNLS-BCKJCLKYSA-N

Isomeric SMILES

C[Si](C)(C)CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O

SMILES

C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Canonical SMILES

C[Si](C)(C)CCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

synonyms

2-(trimethylsilyl)ethyl beta-lactoside
2-(trimethylsilyl)ethyl lactoside
CH3SiEt lactoside

Origin of Product

United States

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